![molecular formula C19H26ClN3O2S B2737651 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide CAS No. 1049371-36-9](/img/structure/B2737651.png)
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide, also known as AZP-531, is a drug that has been developed for the treatment of obesity and type 2 diabetes. It acts as an agonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy balance and glucose metabolism.
Mechanism of Action
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide acts as an agonist of the MC4R, which is a G protein-coupled receptor that is expressed in the hypothalamus and other tissues involved in the regulation of energy balance and glucose metabolism. Activation of the MC4R by N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide leads to the activation of intracellular signaling pathways that result in reduced food intake, increased energy expenditure, and improved glucose metabolism.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide has been shown to reduce food intake, body weight, and improve glucose metabolism in animal studies. In clinical trials, N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide has been shown to improve insulin sensitivity, glucose control, and reduce body weight in obese and diabetic patients. N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide has also been shown to improve lipid metabolism and reduce inflammation in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide in lab experiments is its specificity for the MC4R, which allows for targeted modulation of this receptor. However, one limitation is the potential for off-target effects, which may complicate interpretation of results. Another limitation is the cost and availability of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide, which may limit its use in certain experiments.
Future Directions
For N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide research include further investigation of its effects on lipid metabolism and inflammation, as well as its potential use in combination with other drugs for the treatment of obesity and type 2 diabetes. Additional studies are also needed to better understand the long-term safety and efficacy of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide in humans.
Synthesis Methods
The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 1-methyl-2-pyrrolidinone to form N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide. Finally, this compound is reacted with 1-azepanamine to form N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide.
Scientific Research Applications
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide has been studied extensively in preclinical and clinical trials for the treatment of obesity and type 2 diabetes. In animal studies, N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide has been shown to reduce food intake, body weight, and improve glucose metabolism. In clinical trials, N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide has been shown to improve insulin sensitivity, glucose control, and reduce body weight in obese and diabetic patients.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2S/c1-22-12-6-7-18(22)19(23-13-4-2-3-5-14-23)15-21-26(24,25)17-10-8-16(20)9-11-17/h6-12,19,21H,2-5,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODQDYZJPSJKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide |
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